4-amino-1H-pyrrole-2-carboxamide hydrochloride
Description
Structural Parameters and Crystallographic Data
Properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRBPZKCOBZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1H-pyrrole-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The compound is characterized by its pyrrole structure, which is known to interact with various biological targets. The presence of an amino group at the 4-position and a carboxamide group at the 2-position enhances its ability to form hydrogen bonds, which is crucial for binding to target proteins.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, particularly ERK5, which plays a role in cell signaling pathways related to cancer proliferation .
- Antimicrobial Properties : Studies indicate that derivatives of pyrrole-2-carboxamides exhibit potent anti-tuberculosis (TB) activity. For instance, modifications in the side groups have led to compounds with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Case Study 1: Anti-Tuberculosis Activity
A study evaluated the anti-TB activity of various pyrrole-2-carboxamide derivatives, revealing that compounds modified with bulky groups significantly enhanced their potency. For example, a compound bearing an adamantyl group exhibited over a 100-fold increase in activity compared to the base compound .
Case Study 2: ERK5 Inhibition
Research into the inhibition of ERK5 by pyrrole-based compounds demonstrated promising results in tumor xenograft models. The compounds not only showed submicromolar potency but also maintained favorable pharmacokinetic properties, suggesting their potential for further development as cancer therapeutics .
Safety and Toxicity Profile
The safety profile of this compound has been assessed through cytotoxicity tests on normal fibroblast cell lines. Results indicated that while some derivatives exhibited potent antiproliferative effects on cancer cells, they showed minimal toxicity towards healthy cells, making them promising candidates for therapeutic use without significant side effects .
Scientific Research Applications
Medicinal Chemistry
4-Amino-1H-pyrrole-2-carboxamide hydrochloride serves as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme-inhibitory properties. These compounds have been studied for their potential roles as inhibitors or modulators in enzymatic pathways, making them candidates for drug development aimed at diseases where enzymatic dysregulation occurs .
Antibacterial Activity
Pyrrole derivatives, including this compound, have shown promise in developing new antibacterial agents. The nitrogen heterocycles present in these compounds are crucial for their biological activity against resistant bacterial strains .
Therapeutic Applications
The therapeutic potential of this compound extends to several medical conditions:
Diabetes Management
This compound has been explored for its glucokinase activating effects, which can be beneficial in managing hyperglycemia and diabetes. Its ability to selectively activate glucokinase may help mitigate hypoglycemic risks while effectively controlling blood sugar levels .
Cancer Research
Pyrrole derivatives are often found in natural products with antitumor properties. The structural motifs present in this compound may contribute to its potential as an anticancer agent, particularly through mechanisms involving DNA binding and modulation of cellular pathways .
Case Study: Antibacterial Activity
A study demonstrated that pyrrole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications influenced their efficacy, providing insights into structure-activity relationships (SAR) crucial for drug design .
Case Study: Glucokinase Activation
In a clinical setting, pyrrole derivatives were tested for their ability to activate glucokinase selectively, showing promise in reducing blood glucose levels without causing hypoglycemia—an essential characteristic for diabetes therapeutics .
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes nucleophilic acylation with acyl chlorides or anhydrides. Reaction conditions and outcomes depend on the steric and electronic nature of the acylating agent.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane, 0–5°C | N-acetyl-4-amino-1H-pyrrole-2-carboxamide | 78% | |
| Benzoyl chloride | Pyridine, RT, 12 hr | N-benzoylated derivative | 65% | |
| Acetic anhydride | Reflux, 2 hr | Diacetylated product | 82% |
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by deprotonation. Steric hindrance from the pyrrole ring limits reactivity at the 2-position carboxamide.
Alkylation Reactions
The amino group participates in alkylation under mild conditions, forming secondary or tertiary amines.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C, 6 hr | N-methyl-4-amino-1H-pyrrole-2-carboxamide | 60% | |
| Ethyl bromoacetate | Acetonitrile, RT, 24 hr | Ethyl glycinate derivative | 45% |
Notable Limitation :
Over-alkylation is suppressed by the electron-withdrawing carboxamide group, which reduces nucleophilicity of the amino group post-initial alkylation .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | 4-amino-1H-pyrrole-2-carboxylic acid | 88% | |
| 2M NaOH, 80°C, 4 hr | Corresponding carboxylate salt | 92% |
Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon .
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the 3- and 5-positions due to aromatic activation by the amino group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 0°C, 1 hr | 3,5-dibromo derivative | 70% | |
| Nitration (HNO₃) | H₂SO4, -10°C, 2 hr | 3-nitro-4-amino-pyrrole carboxamide | 55% |
Regioselectivity :
The amino group directs electrophiles to the 3- and 5-positions through resonance stabilization of the intermediate arenium ion.
Condensation Reactions
The amino group forms Schiff bases with aldehydes:
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT, 12 hr | N-benzylidene derivative | 68% | |
| 4-nitrobenzaldehyde | Toluene, reflux, 6 hr | Nitro-substituted Schiff base | 75% |
Application :
Schiff bases derived from this compound show antimicrobial activity in preliminary assays .
Cyclization Reactions
The carboxamide group participates in heterocycle formation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, DMF | 120°C, 3 hr | Pyrrolo[2,3-d]pyrimidin-4-one | 50% | |
| Thionyl chloride | Reflux, 2 hr | Thiazole-fused derivative | 40% |
Design Rationale :
Cyclized derivatives exhibit enhanced binding to Mycobacterium tuberculosis MmpL3 transporters, demonstrating MIC values <0.016 µg/mL in anti-TB assays .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting .
-
pH Sensitivity : Stable at pH 4–8; rapid hydrolysis occurs in strongly acidic (pH <2) or alkaline (pH >10) conditions .
-
Photodegradation : Exposure to UV light (254 nm) for 24 hr causes 15% decomposition.
Pharmacological Relevance
Derivatives of 4-amino-1H-pyrrole-2-carboxamide hydrochloride show:
-
Antitubercular Activity : Inhibition of TMM transport in M. tuberculosis (IC₅₀ = 0.8 µM) .
-
Enzyme Inhibition : Moderate activity against histone deacetylases (HDACs) and kinase targets .
This compound’s reactivity profile enables its use as a scaffold for drug discovery, particularly in infectious disease and oncology research. Further studies are needed to optimize reaction yields and explore novel derivatives for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-amino-1H-pyrrole-2-carboxamide hydrochloride can be contrasted with related pyrrole and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogs: Pyrrole Derivatives with Modified Substituents
- Compound 69 (4-amino-N-(2-{(methylamino)(methylimino)methyl}amino}ethyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride): Molecular Formula: C₁₀H₂₀Cl₂N₆O (MW: ~335.2 g/mol). Key Differences: Incorporates a methylamino-methylimino ethyl side chain and a 1-methylpyrrole core.
- Compound 70 (4-amino-N-(3-{[amino(imino)methyl]amino}propyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride): Molecular Formula: C₁₀H₂₀Cl₂N₆O (MW: ~335.2 g/mol). Key Differences: Features an aminopropylguanidine side chain. This modification may enhance binding to phosphate groups in nucleic acids or ATP-binding pockets in enzymes compared to the simpler carboxamide in the target compound .
Ester vs. Carboxamide Derivatives
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (CAS: 180258-45-1): Molecular Formula: C₇H₁₁ClN₂O₂ (MW: 190.63 g/mol). Key Differences: Replaces the carboxamide with a methyl ester. This ester group increases lipophilicity, making it more suitable as a synthetic intermediate for prodrugs or coupling reactions .
- Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8): Molecular Formula: C₇H₁₁ClN₂O₂ (MW: 190.63 g/mol).
Halogenated Derivatives
- Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS: 1802489-57-1): Molecular Formula: C₆H₈BrClN₂O₂ (MW: 255.5 g/mol). Key Differences: Bromine at the 4-position enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which the non-halogenated target compound cannot undergo. This makes it valuable for constructing complex heterocycles .
Pyrazole-Based Analogs
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS: 247584-10-7): Molecular Formula: C₈H₁₅ClN₄O (MW: 218.69 g/mol). Key Differences: Pyrazole ring instead of pyrrole. The nitrogen-rich structure enhances hydrogen-bonding capacity, often utilized in PDE5 inhibitors (e.g., sildenafil analogs) .
Comparative Data Table
Key Research Findings
- Solubility and Bioavailability : The hydrochloride salt form in the target compound and its analogs improves aqueous solubility, critical for in vitro assays .
- Reactivity : Ester derivatives (e.g., methyl/ethyl carboxylates) are more reactive toward nucleophiles than carboxamides, favoring their use as intermediates .
- Structural Versatility : Halogenation (e.g., bromine in CAS 1802489-57-1) expands synthetic utility in metal-catalyzed reactions, unlike the parent compound .
Preparation Methods
Classical Synthetic Route via Cyclization and Functional Group Conversion
One well-documented synthetic approach involves the following steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of pyrrole precursor with appropriate substituents | Starting from haloketones and β-ketoesters via Hantzsch-type pyrrole synthesis | Utilizes known organic synthesis methods |
| 2 | Introduction of amino group at 4-position | Reaction with guanidine or guanidine salts (e.g., guanidine hydrochloride) | Performed in organic solvents like acetamide, N-methyl-2-pyrrolidone, or dimethylformamide at 80–130 °C |
| 3 | Hydrolysis of nitrile or cyano intermediates to carboxamide | Acidic hydrolysis using glacial acetic acid, trifluoroacetic acid, or concentrated sulfuric acid at 60–90 °C | Hydrolysis converts cyano groups to carboxamide |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid or via salt formation during purification | Improves compound stability and crystallinity |
This route is supported by patent literature describing related pyrrole carboxamide syntheses, emphasizing the use of guanidine for amino group installation and acidic hydrolysis for amide formation.
Detailed Reaction Conditions and Reagents
Cyclization: The pyrrole ring is often constructed by condensation of haloketones with β-ketoesters under acidic or Lewis acid catalysis (e.g., aluminum trichloride or titanium tetrachloride) in anhydrous solvents such as dichloromethane or toluene, typically at low temperatures (-5 to 0 °C) or room temperature.
Amino Group Introduction: Guanidine or its salts are reacted with intermediate compounds at elevated temperatures (80–130 °C) in solvents like dimethylformamide or acetamide to introduce the amino group at the 4-position of the pyrrole ring.
Hydrolysis to Carboxamide: The cyano group is hydrolyzed under acidic conditions using glacial acetic acid or trifluoroacetic acid mixed with sulfuric acid, often with water present, at 60–90 °C. Following hydrolysis, basification with aqueous ammonia or sodium hydroxide precipitates the free base, which can be isolated by filtration.
Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and enhancing compound stability.
Alternative Synthetic Routes and Considerations
Condensation Reactions: Some methods involve condensation of carboxylic acid derivatives with activated ammonia or amines to form the carboxamide directly, followed by cyclization to the pyrrole ring.
Use of Dialkyl Acetals: The preparation may include intermediate steps involving dialkyl acetals of N,N-dimethylformamide to form enaminone intermediates, which are then converted to the target compound through subsequent reactions with guanidine and hydrolysis.
Purification Techniques: Conventional purification methods such as chromatography, crystallization, and salt formation are employed to isolate the final hydrochloride salt in high purity.
Summary Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Temperature | Solvent | Purpose |
|---|---|---|---|---|
| Cyclization | Haloketone + β-ketoester, Lewis acid catalyst (AlCl3, TiCl4) | -5 to 25 °C | Dichloromethane, toluene | Pyrrole ring formation |
| Amino group introduction | Guanidine or guanidine hydrochloride | 80–130 °C | DMF, acetamide, NMP | Amination at 4-position |
| Hydrolysis | Glacial acetic acid, trifluoroacetic acid, H2SO4 | 60–90 °C | Acidic medium | Conversion of cyano to carboxamide |
| Salt formation | HCl treatment | Ambient | Aqueous or organic | Formation of hydrochloride salt |
Research Findings and Industrial Relevance
The described synthetic routes are adaptable for laboratory and potential industrial scale-up, with reaction parameters optimized for yield and purity.
The hydrochloride salt form is preferred for medicinal chemistry applications due to enhanced solubility and stability.
The compound serves as a building block for more complex heterocyclic molecules and is investigated for its biological activities, including enzyme inhibition and potential therapeutic uses.
Q & A
Q. When HPLC purity assessments conflict with NMR integration, how can researchers validate purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
